REACTION_CXSMILES
|
[O:1]1CCN(C2CCCCC=2)CC1.[N+:13]([C:16]1[CH:17]=[C:18]([CH:21]=[CH:22][CH:23]=1)[CH:19]=[O:20])([O-:15])=[O:14].Cl.[C:25]1(C)[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>>[OH:20][CH:19]([CH:26]1[CH2:27][CH2:28][CH2:29][CH2:30][C:25]1=[O:1])[C:18]1[CH:21]=[CH:22][CH:23]=[C:16]([N+:13]([O-:15])=[O:14])[CH:17]=1
|
Name
|
|
Quantity
|
13.28 g
|
Type
|
reactant
|
Smiles
|
O1CCN(CC1)C1=CCCCC1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 5 days the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred an additional 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with three additional 75 mL portions of toluene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the toluene extracts were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
WAIT
|
Details
|
on standing overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
was chromatographed, with methylene chloride as elutent,
|
Reaction Time |
5 d |
Name
|
|
Type
|
product
|
Smiles
|
OC(C1=CC(=CC=C1)[N+](=O)[O-])C1C(CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |